molecular formula C22H17Cl2NO4S B2796077 5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate CAS No. 2415632-33-4

5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate

Cat. No. B2796077
CAS RN: 2415632-33-4
M. Wt: 462.34
InChI Key: NDOYAGPFBUWUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” is a sulfonate ester of a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, the quinoline has two chlorine atoms attached at the 5 and 7 positions . The sulfonate group is attached to a naphthalene ring, which is another type of aromatic compound with two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and naphthalene), the electron-withdrawing chlorine atoms on the quinoline ring, and the polar sulfonate ester group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chlorine atoms and the polar sulfonate group. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar sulfonate group might make it more soluble in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A relevant study in the synthesis and antimicrobial evaluation of sulfonate derivatives, including quinolin-8-yl sulfonates, demonstrates the potential biological activity of these compounds. Fadda et al. (2016) describe the synthesis of quaternary ammonium salts with quinolyl functional groups, which were evaluated for antimicrobial and antifungal activities. While the study does not specifically mention “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate,” it highlights the antimicrobial potential of quinolin-8-yl sulfonate derivatives, with some compounds showing high activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Nanosized N-sulfonated Catalysts

Research by Goli-Jolodar et al. (2016) introduces a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This study showcases the application of N-sulfonated catalysts in facilitating organic synthesis reactions, providing a potential context for the use of “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in similar catalytic processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Chemoselective Synthesis

Krishna (2018) focuses on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, illustrating the diverse chemical reactivity and potential for producing various biologically active sulfonate compounds. This work could imply the versatility of “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in chemical synthesis and its potential for further functionalization and biological application (Krishna, 2018).

Liposome-Water Partitioning

A study by Kaiser and Escher (2006) on the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes explores the interactions of hydrophobic ionogenic organic compounds with metals, providing insight into the bioavailability and toxicity of metal-organic mixtures. This research suggests a potential for studying “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in similar bioavailability and environmental toxicity contexts (Kaiser & Escher, 2006).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. This could include testing it as a potential pharmaceutical compound, studying its behavior in the environment, or investigating its chemical reactivity .

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-propoxynaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4S/c1-2-12-28-19-9-10-20(15-7-4-3-6-14(15)19)30(26,27)29-22-18(24)13-17(23)16-8-5-11-25-21(16)22/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOYAGPFBUWUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.